Benzyl(2,5-dimethyl-4-nitrophenyl)sulfane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

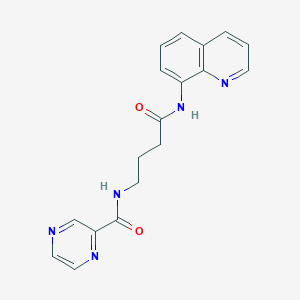

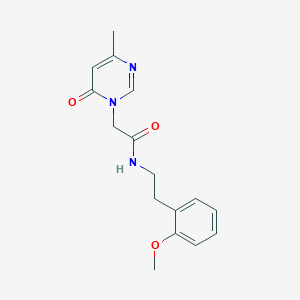

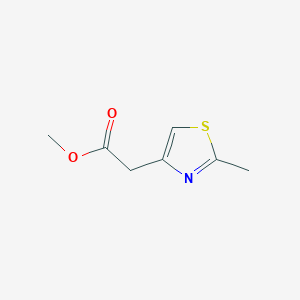

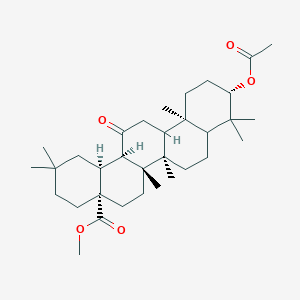

Benzyl(2,5-dimethyl-4-nitrophenyl)sulfane is an organic compound . It is also known as VOR-IM A, Vortioxetine Impurity 32, (2,4-Dimethylphenyl) (2-Nitrophenyl)Sulfane, 2,4-Dimethyl-1- [ (2-nitrophenyl)thio]benzene, Benzene, 2,4-dimethyl-1- [ (2-nitrophenyl)thio]-, and 2,4-Dimethyl-1- [ (2-nitrophenyl)sulfanyl]benzene .

Molecular Structure Analysis

The molecular weight of this compound is 273.36 . Its IUPAC name is benzyl (2,5-dimethyl-4-nitrophenyl)sulfane . The InChI code for this compound is 1S/C15H15NO2S/c1-11-9-15 (12 (2)8-14 (11)16 (17)18)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 353.9±30.0 °C and a predicted density of 1.24±0.1 g/cm3 . It is typically stored at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization of High-Performance Materials

Benzyl(2,5-dimethyl-4-nitrophenyl)sulfane and its derivatives play a crucial role in the development of high-performance polymeric materials. Research has shown the synthesis of transparent aromatic polyimides with high refractive indices and small birefringence. These materials, derived from thiophenyl-substituted benzidines, exhibit excellent thermomechanical stabilities. Such polyimides are synthesized via thermal polycondensation, demonstrating potential for applications requiring high optical clarity and stability (Tapaswi et al., 2015).

Modification of Electrophilic Centers and Substituents

The modification of electrophilic centers and substituents in the context of pyridinolysis of O-4-nitrophenyl benzoate and thionobenzoates provides insights into reaction mechanisms influenced by the substitution of electrophilic centers. This area of research contributes to the understanding of how changes in the electrophilic center from C=O to C=S affect reaction mechanisms, with implications for the design of more efficient synthetic pathways (Um et al., 2006).

Stabilization of Novel Ions

The direct addition of sulfur or selenium to 2-nitrophenyl selenide ions leads to the formation of novel species, such as ArSeS- or ArSe2- ions. This research area explores the stabilization of these ions in specific solvents, advancing our understanding of the behavior of sulfur and selenium in chemical reactions. The nucleophilic substitution of benzyl bromide by ArSeS- ions to yield selenenyl sulfide as a major product highlights the potential for synthesizing new compounds with unique properties (Ahrika et al., 1999).

Safety and Hazards

Propriétés

IUPAC Name |

1-benzylsulfanyl-2,5-dimethyl-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-11-9-15(12(2)8-14(11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGONJRZSRNFCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1SCC2=CC=CC=C2)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

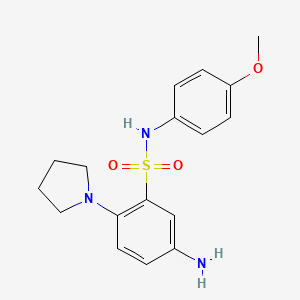

![4-{[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(4-methylphenyl)amino]methyl}-2-methoxyphenol](/img/structure/B2471133.png)

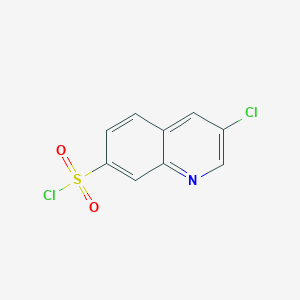

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2471143.png)